molecular formula C20H27NO4 B8505018 N-(Benzyloxycarbonyl)-4-cyclohexyl-piperidine-4-carboxylic acid

N-(Benzyloxycarbonyl)-4-cyclohexyl-piperidine-4-carboxylic acid

Cat. No. B8505018
M. Wt: 345.4 g/mol
InChI Key: CSEWDEGVOMTSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Benzyloxycarbonyl)-4-cyclohexyl-piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Benzyloxycarbonyl)-4-cyclohexyl-piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Benzyloxycarbonyl)-4-cyclohexyl-piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(Benzyloxycarbonyl)-4-cyclohexyl-piperidine-4-carboxylic acid

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C20H27NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,22,23)

InChI Key

CSEWDEGVOMTSQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and two addition funnels was charged with 4-cyclohexyl-4-piperidinecarboxylic acid hydrochloride (8-3) (157.9 g, 0.637 mol), 1 L of dioxane, and 255 mL of 5 N NaOH solution. The mixture was cooled at about 5° C., and then benzyl chloroformate (92 mL, 0.643 mmol) and 127 mL of 5 N NaOH solution were added dropwise simultaneously via two separate addition funnels while maintaining the temperature at or below 10° C. The reaction was monitored by TLC and, upon completion, the resulting mixture was diluted with 1 L of water and concentrated. The residue was diluted with 2 L of water and the pH was adjusted to about 12 using 5 N NaOH solution. The mixture was then extracted with 1 L of ethyl acetate. The aqueous layer was acidified to pH 1.5-2.0 using 2 N HCl solution, and extracted with three 1-L portions of ethyl acetate. The combined organic layers were washed with 1 L of saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated to give 165 g of title compound 8-4 as a white solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-cyclohexyl-4-piperidinecarboxylic acid hydrochloride
Quantity
157.9 g
Type
reactant
Reaction Step Two
Name
Quantity
255 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
127 mL
Type
reactant
Reaction Step Three

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